molecular formula C7H6F3N B13757156 2-(2,2,2-Trifluoroethyl)pyridine CAS No. 1186195-13-0

2-(2,2,2-Trifluoroethyl)pyridine

Cat. No.: B13757156
CAS No.: 1186195-13-0
M. Wt: 161.12 g/mol
InChI Key: MKFDWZKRIACKMS-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethyl)pyridine is an organic compound characterized by the presence of a trifluoroethyl group attached to a pyridine ring. This compound is of significant interest due to its unique chemical properties imparted by the trifluoromethyl group, which enhances its reactivity and stability. The trifluoromethyl group is known for its strong electron-withdrawing nature, which influences the compound’s behavior in various chemical reactions.

Preparation Methods

The synthesis of 2-(2,2,2-Trifluoroethyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product . Another method involves the use of trifluoroacetic acid derivatives, where the trifluoroethyl group is introduced via a nucleophilic substitution reaction .

Industrial production methods often utilize continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing the synthesis of this compound .

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)pyridine is largely influenced by the trifluoromethyl group. This group increases the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, the compound can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . The electron-withdrawing nature of the trifluoromethyl group also affects the compound’s reactivity, making it a potent inhibitor of certain enzymatic pathways .

Comparison with Similar Compounds

2-(2,2,2-Trifluoroethyl)pyridine can be compared with other fluorinated pyridines, such as:

The uniqueness of this compound lies in the presence of the trifluoroethyl group, which imparts a combination of high reactivity and stability, making it a versatile compound in various applications.

Properties

CAS No.

1186195-13-0

Molecular Formula

C7H6F3N

Molecular Weight

161.12 g/mol

IUPAC Name

2-(2,2,2-trifluoroethyl)pyridine

InChI

InChI=1S/C7H6F3N/c8-7(9,10)5-6-3-1-2-4-11-6/h1-4H,5H2

InChI Key

MKFDWZKRIACKMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC(F)(F)F

Origin of Product

United States

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